N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide
Description
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a 5-methyl-1,2-oxazole moiety linked via a methylene group to the acetamide nitrogen. The compound also includes a 2-methylphenoxy substituent on the carbonyl carbon.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-5-3-4-6-13(10)18-9-14(17)15-7-12-8-16-19-11(12)2/h3-6,8H,7,9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWYGIVIQUPLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=C(ON=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide is a synthetic compound with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Phenoxy Group : A phenyl ether that can influence the compound's reactivity and biological properties.
Molecular Formula : CHNO
Molecular Weight : 255.25 g/mol
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering their signaling pathways and biological responses.
Antimicrobial Properties
Research indicates that compounds with oxazole rings often exhibit antimicrobial activity. For instance, studies have shown that similar oxazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.
Anticancer Activity
Some studies suggest that oxazole-containing compounds may have anticancer properties. For example, they can induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Case Studies
- Antimicrobial Efficacy : A study conducted on related oxazole derivatives demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported at 50 µg/mL for several derivatives similar to this compound.
- Anticancer Activity : In vitro studies on cancer cell lines revealed that compounds with similar structures could induce cell cycle arrest at the G2/M phase and promote apoptosis via mitochondrial pathways. The IC50 values for these compounds were around 20 µM, indicating a potent effect on cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s core structure shares similarities with several acetamide derivatives, differing in substituents and heterocyclic systems:
Key Observations :
- The position of methyl groups on the oxazole ring (e.g., 4-yl vs. 3-yl) alters steric and electronic properties, affecting target binding .
- Phenoxy substituents (e.g., 2-methyl vs. 2-methoxy) modulate lipophilicity and metabolic stability .
Pharmacological Activity
While direct activity data for the target compound are unavailable, analogs provide insights:
- iCRT3 (): Inhibits TCF reporter activity (IC₅₀ ~1 µM) and suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
- Sulfamoyl phenyl derivatives (): Structural similarity to sulfonamide antibiotics implies possible antibacterial or enzyme-inhibitory activity .
Physicochemical Properties
Key Differences :
- Sulfamoyl groups () introduce polarity, improving aqueous solubility but reducing blood-brain barrier penetration .
Q & A
Q. What are the standard synthetic routes for N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions:
- Oxazole ring formation : Cyclization of β-keto esters with hydroxylamine derivatives under controlled pH and temperature (e.g., 80–100°C in ethanol/water mixtures) .
- Acetamide coupling : Reacting intermediates like 2-chloro-N-substituted acetamides with sodium azide or hydrazine derivatives in toluene/water mixtures under reflux (5–7 hours) .
- Substitution reactions : Introducing methylphenoxy groups via nucleophilic aromatic substitution using potassium carbonate as a base in dimethylformamide (DMF) . Key optimization parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control to prevent side reactions, and purification via column chromatography or recrystallization.
Q. How is the structural integrity of this compound validated post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methylphenoxy protons at δ 2.3–2.5 ppm, oxazole protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 328.38 for C₁₈H₂₀N₄O₂ derivatives) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects and binding interactions .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test activity against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., A549 lung adenocarcinoma) and normal fibroblasts (e.g., NIH/3T3) to assess selectivity .
- Solubility and bioavailability : Measure logP values via shake-flask method and simulate intestinal absorption with Caco-2 cell monolayers .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s mechanism of action?
- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity of the acetamide carbonyl, enhancing interactions with nucleophilic residues in enzyme active sites .
- Steric hindrance : Bulky 2-methylphenoxy groups reduce binding affinity to flat hydrophobic pockets (e.g., observed in docking studies with DNA polymerase) .
- SAR studies : Compare IC₅₀ values of derivatives with varying substituents to identify pharmacophoric motifs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) to reduce variability .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in potency .
- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can computational methods enhance experimental design for derivatives of this compound?
- Molecular docking : Predict binding modes to targets like profilin-like proteins using AutoDock Vina (e.g., docking scores <−9 kcal/mol indicate high affinity) .
- ADMET prediction : Use SwissADME to forecast absorption, CYP450 interactions, and blood-brain barrier penetration .
- Quantum mechanical calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to prioritize derivatives with optimal redox properties for anticancer activity .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Oxazole formation | Hydroxylamine HCl, β-keto ester, 80°C | Use anhydrous ethanol to minimize hydrolysis |
| Acetamide coupling | NaN₃, toluene/water, reflux | Monitor reaction via TLC (hexane:EtOAc 9:1) |
| Methylphenoxy substitution | K₂CO₃, DMF, 60°C | Pre-dry DMF over molecular sieves |
Q. Table 2: Biological Assay Parameters
| Assay Type | Protocol | Critical Controls |
|---|---|---|
| COX-2 inhibition | Fluorogenic substrate (e.g., sc-560), 37°C | Include celecoxib as a positive control |
| Cytotoxicity (MTT) | 5,000 cells/well, 48h incubation | Normalize to DMSO vehicle |
| Solubility (logP) | Shake-flask (octanol/water) | Perform in triplicate at pH 7.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
